molecular formula C15H11ClF2N6O B2356718 1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941923-18-8

1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2356718
CAS No.: 941923-18-8
M. Wt: 364.74
InChI Key: MMWIQBOMDFKIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative characterized by a tetrazole ring substituted with a 3,4-difluorophenyl group and a methylene-linked urea moiety bearing a 2-chlorophenyl substituent. The compound’s structure combines aromatic halogenation (chloro and difluoro groups) with a tetrazole scaffold, a combination often explored in medicinal chemistry for modulating pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N6O/c16-10-3-1-2-4-13(10)20-15(25)19-8-14-21-22-23-24(14)9-5-6-11(17)12(18)7-9/h1-7H,8H2,(H2,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWIQBOMDFKIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole ring is synthesized through a Huisgen cycloaddition between 3,4-difluorophenyl nitrile (1) and sodium azide under acidic conditions. This reaction proceeds via a concerted mechanism, yielding 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbonitrile (2) .

$$
\text{3,4-Difluorophenyl nitrile} + \text{NaN}_3 \xrightarrow{\text{HCl}} \text{1-(3,4-Difluorophenyl)-1H-tetrazole-5-carbonitrile} \quad
$$

Optimization Notes :

  • Catalyst : Zinc bromide or ammonium chloride enhances regioselectivity for the 1H-tetrazole isomer.
  • Solvent : Dimethylformamide (DMF) or water improves yield (70–85%).

Reduction of Nitrile to Methylamine

The nitrile group in (2) is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C):

$$
\text{(2)} \xrightarrow{\text{LiAlH}_4} \text{1-(3,4-Difluorophenyl)-1H-tetrazole-5-methanamine} \quad
$$

Key Data :

  • Yield : 80–90% under hydrogenation conditions.
  • Purity : >95% (HPLC).

Synthesis of 2-Chlorophenyl Isocyanate

2-Chlorophenyl isocyanate (3) is prepared via phosgenation of 2-chloroaniline (4) :

$$
\text{2-Chloroaniline} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{2-Chlorophenyl isocyanate} \quad
$$

Safety Note : Phosgene requires strict temperature control (−5°C to 0°C) and inert atmosphere.

Urea Bond Formation

Coupling Tetrazole-Methanamine with 2-Chlorophenyl Isocyanate

The primary amine reacts with 2-chlorophenyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C:

$$
\text{Tetrazole-methanamine} + \text{2-Chlorophenyl isocyanate} \xrightarrow{\text{DCM}} \text{Target Compound} \quad
$$

Reaction Conditions :

  • Base : Triethylamine (2 equiv) neutralizes HCl byproduct.
  • Yield : 75–88% after column chromatography (silica gel, ethyl acetate/hexanes).

Alternative Route Using Carbodiimide Coupling

Urea formation is achievable via carbodiimide-mediated coupling (e.g., EDC·HCl) between the tetrazole-methanamine and 2-chlorophenylcarbamic acid:

$$
\text{Tetrazole-methanamine} + \text{2-Chlorophenylcarbamic acid} \xrightarrow{\text{EDC·HCl, DMAP}} \text{Target Compound} \quad
$$

Advantages : Avoids toxic isocyanates; suitable for scale-up.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexanes (3:7 → 1:1 gradient).
  • Recovery : 82–90%.

Recrystallization

Crystallization from ethanol/water (4:1) yields needle-like crystals (mp 148–150°C).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85–7.45 (m, 6H, Ar-H), 4.65 (s, 2H, CH₂).
  • HRMS : m/z [M+H]⁺ calcd. 379.0821, found 379.0818.

Scale-Up Considerations and Process Optimization

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 10 min) reduces reaction time for cycloaddition and urea formation steps.

Solid-Phase Extraction (SPE)

Merrifield resin-bound intermediates enable facile purification, with >90% recovery using methanolic ammonia.

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

  • Issue : Competing 2H-tetrazole isomer formation.
  • Solution : Use ZnCl₂ catalyst to favor 1H-tetrazole.

Isocyanate Stability

  • Issue : Hydrolysis to urea by moisture.
  • Solution : Anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorophenyl and difluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Overview

1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has gained attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a tetrazole ring and various aromatic substituents.

Synthetic Routes

The synthesis of this compound typically involves:

  • Preparation of the Tetrazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives.
  • Formation of Urea Linkage : The final step involves a condensation reaction between an amine and an isocyanate derivative to form the urea linkage.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that can lead to novel compounds with specific properties.

Biology

Research into this compound has revealed potential biological activities , including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in drug design.
  • Receptor Binding : Investigations suggest it may interact with various biological receptors, influencing cellular responses.

Medicine

This compound has been explored for its potential therapeutic properties , such as:

  • Anti-inflammatory Activities : Studies indicate it may reduce inflammation through various biochemical pathways.
  • Anticancer Properties : Preliminary findings suggest that it could inhibit cancer cell proliferation, making it a candidate for further cancer research .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various formulations in agrochemicals and pharmaceuticals.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against several cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting a promising avenue for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific kinases involved in inflammatory pathways. The findings demonstrated that this compound effectively reduced kinase activity in vitro, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several urea-tetrazole derivatives synthesized for pharmacological screening. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthetic yields:

Table 1: Key Structural and Physical Properties of Analogous Urea-Tetrazole Derivatives

Compound Name Substituents on Urea/Tetrazole Yield (%) Melting Point (°C) Notable Spectral Features (IR/NMR) Reference
1-(2-Chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea 2-ClPh (urea); 3,4-F2Ph (tetrazole) N/A N/A Not reported in available sources N/A
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 2-ClPh (urea); tetrazole at ortho 90 253–255 IR: 3320 cm⁻¹ (N-H stretch); 1H-NMR: δ 8.2 (s, urea NH)
1-(3,4-Difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea 3,4-F2Ph (urea); pyrazole substituent N/A N/A Commercial availability (BLD Pharm)
1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea Br, CF3 substituents N/A N/A High purity (99+%)
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)... Complex aryl/heterocyclic substituents 73.3 194–195 ESI-MS: m/z 762.2 [M−2HCl+H]+; 1H-NMR: δ 11.42 (s, NH)

Key Observations

Substituent Effects on Physicochemical Properties: The 2-chlorophenyl substituent in urea derivatives (e.g., compound 3 in Table 1) correlates with high melting points (~253–255°C) and excellent synthetic yields (90%), likely due to enhanced crystallinity from halogen interactions . 3,4-Difluorophenyl groups, as seen in the target compound, may reduce melting points compared to mono-halogenated analogs, as fluorine’s electronegativity disrupts crystal packing. However, this remains speculative without direct data.

Synthetic Accessibility :

  • Derivatives with tetrazole rings directly attached to phenyl groups (e.g., compound 3 in Table 1) achieve higher yields (90–98%) than those with extended linkers (e.g., methylene groups), suggesting steric or electronic challenges in coupling reactions .

Spectral Characteristics :

  • Urea NH protons in analogs exhibit distinct 1H-NMR signals (δ ~8.2–11.42 ppm), with deshielding influenced by adjacent electron-withdrawing groups (e.g., Cl, F) .
  • IR spectra consistently show N-H stretches near 3320 cm⁻¹, confirming urea functionality .

Biological Relevance: While hypoglycemic activity is reported for urea-tetrazole analogs (e.g., compound 3 in Table 1), the target compound’s 3,4-difluorophenyl group may enhance metabolic stability or target affinity compared to mono-fluorinated derivatives .

Biological Activity

1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H11ClF2N6O
  • Molecular Weight : 368.75 g/mol

Structural Representation

PropertyValue
InChIInChI=1S/C15H11ClF2N6O/c16-10-3...
InChI KeyMMWIQBOMDFKIIT-UHFFFAOYSA-N
SMILESClc1ccc(cc1)C(=O)N(C(=O)N)C2=N...

Synthesis

The synthesis of this compound typically involves the formation of the tetrazole ring and subsequent coupling with chlorophenyl and difluorophenyl intermediates. The final urea linkage is created through a condensation reaction between the amine and isocyanate derivatives. Optimizations in reaction conditions can enhance yield and purity, utilizing advanced techniques such as continuous flow reactors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting the growth of A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The compound's mechanism may involve targeting specific molecular pathways associated with cancer cell proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{...}A5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{...}HCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

Antimicrobial Activity

In addition to anticancer properties, tetrazole derivatives have demonstrated antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy in inhibiting bacterial growth suggests potential applications in treating infections resistant to standard antibiotics .

Table 2: Antimicrobial Activity

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Tetrazole DerivativeS. aureus0.25 - 4 µg/mL
Tetrazole DerivativeE. coliComparable to Gatifloxacin

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. It may inhibit enzyme activity or modulate receptor functions, leading to reduced cell proliferation or enhanced apoptosis in cancer cells .

Case Studies

Several studies have highlighted the potential of this compound as a lead candidate for further development:

  • Cancer Cell Line Studies : A study evaluating various urea derivatives found that compounds similar to the target compound exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity against normal cells .
  • Antimicrobial Efficacy : Another investigation into tetrazole derivatives revealed promising antibacterial properties, suggesting that modifications to the tetrazole structure could enhance activity against resistant bacterial strains .

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-chlorophenyl aromatic protons at δ 7.2–7.8 ppm; tetrazole CH₂ at δ 4.5–5.0 ppm) .
    • IR : Urea C=O stretch (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₀ClF₂N₆O: 363.06) .
  • X-ray Crystallography : Resolve 3D structure to confirm regiochemistry of substituents .

Basic: What preliminary biological assays are recommended for this compound?

Q. Methodological Answer :

  • Antifungal Activity : Microdilution assay against Candida albicans (MIC₉₀: ≤16 µg/mL observed in analogs) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀: 10–50 µM for triazole-urea analogs) .

Q. Methodological Answer :

  • Substituent Variation : Compare analogs with different aryl groups (e.g., 2-chlorophenyl vs. 3,4-difluorophenyl) using in vitro assays .
  • Tetrazole Replacement : Replace tetrazole with triazole or oxadiazole to assess impact on solubility and target binding .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

Q. Methodological Answer :

  • Assay Standardization : Re-evaluate under uniform conditions (e.g., pH, serum concentration) to control variables .
  • Metabolite Analysis : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Target Profiling : Employ proteomics (e.g., affinity pull-down assays) to confirm off-target interactions .

Advanced: How can computational methods optimize this compound’s design?

Q. Methodological Answer :

  • Molecular Docking : Simulate binding to EGFR (PDB: 1M17) using AutoDock Vina to prioritize substituents .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
  • ADMET Prediction : Predict bioavailability (e.g., SwissADME) and toxicity (ProTox-II) early in design .

Advanced: What are the stability and reactivity profiles under physiological conditions?

Q. Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (t₁/₂ > 24h at pH 7.4) .
  • Oxidative Stress : Expose to H₂O₂ or liver microsomes to identify susceptible sites (e.g., urea bridge) .
  • Metabolic Pathways : Use human hepatocyte models to predict CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.